molecular formula C10H13BrN2O3S2 B6631224 N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide

N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide

Cat. No. B6631224
M. Wt: 353.3 g/mol
InChI Key: TVRVEQOUFVOGOF-UHFFFAOYSA-N
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Description

N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide involves the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. Additionally, it has been shown to inhibit the activity of certain ion channels and receptors, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been shown to exhibit anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors, which allows for the study of their roles in various biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide. One direction is the development of novel drugs based on its structure and mechanism of action. Another direction is the study of its potential applications in the treatment of neurological disorders. Additionally, the study of its potential toxicity and side effects is an important area of future research.

Synthesis Methods

N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide can be synthesized using a three-step process. The first step involves the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form 3-bromothiophene-2-yl chloride. The second step involves the reaction of 3-bromothiophene-2-yl chloride with N-(pyrrolidin-3-yl)acetamide to form N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.

properties

IUPAC Name

N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S2/c1-7(14)12-8-2-4-13(6-8)18(15,16)10-9(11)3-5-17-10/h3,5,8H,2,4,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRVEQOUFVOGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)S(=O)(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide

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